3',5'-Difluoro-3-(2-thiomethylphenyl)propiophenone

Description

BenchChem offers high-quality 3',5'-Difluoro-3-(2-thiomethylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',5'-Difluoro-3-(2-thiomethylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

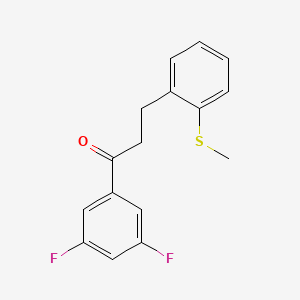

1-(3,5-difluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2OS/c1-20-16-5-3-2-4-11(16)6-7-15(19)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHWAKLCNBQVET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644350 |

Source

|

| Record name | 1-(3,5-Difluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-61-5 |

Source

|

| Record name | 1-(3,5-Difluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 3',5'-Difluoro-3-(2-thiomethylphenyl)propiophenone

An In-depth Technical Guide to the Synthesis and Characterization of 3',5'-Difluoro-3-(2-thiomethylphenyl)propiophenone

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of 3',5'-Difluoro-3-(2-thiomethylphenyl)propiophenone, a novel compound with potential applications in medicinal chemistry and materials science. The strategic incorporation of a difluorinated phenyl ring and a thiomethylphenyl moiety presents unique synthetic challenges and imparts valuable physicochemical properties to the target molecule. This document outlines a robust, multi-step synthetic pathway commencing with a thia-Michael addition, followed by a classic Friedel-Crafts acylation. We provide detailed, step-by-step protocols for each synthetic transformation and for the subsequent purification. Furthermore, this guide details the full characterization of the final compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind critical experimental choices is explained, and all quantitative data are summarized for clarity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and Strategic Rationale

The deliberate incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] The 3,5-difluorophenyl motif, in particular, is a common bioisostere for a phenyl ring, offering modulated electronic properties without a significant increase in steric bulk.

Concurrently, organosulfur compounds, especially those containing a thioether (thiomethyl) linkage, are prevalent in numerous biologically active molecules. The sulfur atom can participate in crucial hydrogen bonding and metal coordination interactions within biological systems. The combination of these two pharmacophoric elements—a difluorinated aromatic ring and a thiomethylphenyl group—within a propiophenone scaffold yields a molecule of significant interest for chemical and pharmaceutical research.

This guide details a logical and efficient synthetic strategy to access 3',5'-Difluoro-3-(2-thiomethylphenyl)propiophenone. The chosen pathway is designed for reliability and scalability, relying on well-understood and high-yielding chemical transformations.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule dictates the overall synthetic plan. The primary disconnection is at the bond between the carbonyl carbon and the difluorinated aromatic ring, which is logically formed via a Friedel-Crafts acylation. This disconnection reveals two key synthons: 1,3-difluorobenzene and an activated acyl donor, 3-(2-(methylthio)phenyl)propanoyl chloride. The acyl chloride can be readily prepared from its corresponding carboxylic acid, which in turn is accessible through a thia-Michael addition of 2-(methylthio)thiophenol to an acrylate ester.

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic approach forms the basis for the forward synthetic workflow detailed below.

Synthesis and Purification Workflow

The synthesis is performed in three primary stages, starting from commercially available materials.

Caption: Overall synthetic workflow for the target molecule.

Part 3.1: Synthesis of 3-(2-(methylthio)phenyl)propanoic acid

The initial step involves a conjugate addition, a classic and highly efficient method for forming carbon-sulfur bonds.[2]

-

Rationale: The thia-Michael addition proceeds readily by activating the thiol nucleophile with a mild base, allowing it to attack the electron-deficient β-carbon of the methyl acrylate acceptor.[3] Subsequent saponification (ester hydrolysis) under basic conditions yields the desired carboxylic acid.

-

Protocol:

-

To a stirred solution of 2-(methylthio)thiophenol (1.0 eq) and methyl acrylate (1.1 eq) in methanol at 0 °C, add a catalytic amount of sodium methoxide (0.05 eq).

-

Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, add a solution of sodium hydroxide (2.0 eq) in water/methanol (1:1).

-

Heat the mixture to reflux for 2 hours to ensure complete hydrolysis of the ester.

-

Cool the mixture, remove the methanol under reduced pressure, and dilute with water.

-

Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH ~2 with 1M HCl, resulting in the precipitation of the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-(2-(methylthio)phenyl)propanoic acid as a white solid.

-

Part 3.2: Synthesis of 3-(2-(methylthio)phenyl)propanoyl chloride

-

Rationale: The carboxylic acid is converted to the more reactive acyl chloride to facilitate the subsequent Friedel-Crafts reaction. Oxalyl chloride with a catalytic amount of DMF is a standard and clean method for this transformation, producing only gaseous byproducts.

-

Protocol:

-

Suspend the 3-(2-(methylthio)phenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

-

Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours. The cessation of gas evolution indicates reaction completion.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step without further purification.

-

Part 3.3: Synthesis of 3',5'-Difluoro-3-(2-thiomethylphenyl)propiophenone

-

Rationale: This step is a classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. Aluminum trichloride (AlCl₃), a strong Lewis acid, coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[4][5] This electrophile is then attacked by the electron-rich 1,3-difluorobenzene ring to form the final product. A stoichiometric amount of AlCl₃ is required as it complexes with the product ketone.[6]

-

Protocol:

-

To a suspension of anhydrous aluminum trichloride (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add 1,3-difluorobenzene (3.0 eq, serves as solvent and reactant).

-

Add a solution of the crude 3-(2-(methylthio)phenyl)propanoyl chloride (1.0 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.[7]

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice containing concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Part 3.4: Purification

-

Rationale: The crude product is purified using column chromatography to remove unreacted starting materials and any side products.

-

Protocol:

-

The crude residue is purified by flash column chromatography on silica gel.

-

An appropriate eluent system, typically a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate), is used to isolate the pure product.

-

Fractions containing the desired product are combined and the solvent is evaporated to yield 3',5'-Difluoro-3-(2-thiomethylphenyl)propiophenone as a pale yellow oil or low-melting solid.

-

Characterization of the Final Product

The identity and purity of the synthesized compound are confirmed using a combination of spectroscopic methods. The following data are predicted based on the known effects of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The presence of fluorine allows for ¹⁹F NMR, which is highly sensitive to the electronic environment.[8][9]

| Data Type | Predicted Chemical Shifts (δ) and Coupling Constants (J) |

| ¹H NMR | δ ~7.5-7.2 (m, 4H, Ar-H of thiomethylphenyl ring), δ ~7.1 (m, 3H, Ar-H of difluorophenyl ring), δ ~3.4 (t, 2H, -CO-CH₂-), δ ~3.1 (t, 2H, -CH₂-Ar), δ ~2.5 (s, 3H, -S-CH₃) |

| ¹³C NMR | δ ~195 (C=O), δ ~163 (d, J_CF ≈ 250 Hz, C-F), δ ~138-125 (aromatic carbons), δ ~112 (t, J_CF ≈ 25 Hz, C-H between F atoms), δ ~38 (-CO-CH₂-), δ ~29 (-CH₂-Ar), δ ~15 (-S-CH₃) |

| ¹⁹F NMR | A single resonance is expected in the typical range for aryl fluorides, approximately -108 to -112 ppm, appearing as a triplet due to coupling with the two meta protons.[10] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Predicted Absorption Frequency (cm⁻¹) |

| C=O (Ketone) | 1680 - 1700 (strong) |

| C-F (Aryl) | 1100 - 1300 (strong) |

| C-H (Aromatic) | 3050 - 3150 (medium) |

| C-H (Aliphatic) | 2850 - 2960 (medium) |

| C-S Stretch | 600 - 800 (weak to medium) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The analysis would typically be performed using electrospray ionization (ESI).[11]

| Data Type | Predicted m/z Values |

| Molecular Formula | C₁₆H₁₄F₂OS |

| Molecular Weight | 292.35 g/mol |

| [M+H]⁺ (ESI-MS) | 293.08 |

| Key Fragments | Fragments corresponding to the loss of the thiomethylphenyl group, the difluorobenzoyl cation (m/z 141), and cleavage of the propanone chain are expected. |

Safety Considerations

-

Reagents: Aluminum trichloride is highly corrosive and reacts violently with water. Oxalyl chloride and thionyl chloride are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. Handle with care and avoid ignition sources.

-

Quenching: The quenching of the Friedel-Crafts reaction is highly exothermic. Perform this step slowly and with adequate cooling.

Conclusion

This guide presents a logical, robust, and well-documented pathway for the synthesis of 3',5'-Difluoro-3-(2-thiomethylphenyl)propiophenone. By leveraging a thia-Michael addition followed by a Friedel-Crafts acylation, the target molecule can be accessed in good yield from commercially available starting materials. The detailed protocols and characterization data provided herein serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the exploration of this and related compounds for novel applications.

References

-

ResearchGate. (n.d.). Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV). Retrieved from ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. Retrieved from Semantic Scholar. [Link]

-

Khiste, S. A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. International Journal of Current Science and Technology. [Link]

-

SpectraBase. (n.d.). Propiophenone-2,2,2',6'-d4 - Optional[MS (GC)] - Spectrum. Retrieved from SpectraBase. [Link]

-

PubChem. (n.d.). 3',5'-Difluoro-3-(2-thiomethylphenyl)propiophenone. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). 3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone. Retrieved from PubChem. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from University of California, Santa Barbara. [Link]

-

ResearchGate. (2007). (PDF) Michael additions of thiocompounds to α, β-unsaturated carbonyl compounds in aqueous media: stereoselectivity with unambiguous characterization by NMR. Retrieved from ResearchGate. [Link]

-

Smith, A. J. R., York, R., Uhrin, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from Organic Chemistry Portal. [Link]

-

PubChem. (n.d.). 3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. Retrieved from PubChem. [Link]

-

MDPI. (2012). Michael Addition of Aminothiophenols to α,β-Unsaturated Ketones with High Steric Hindrance Catalyzed by CeCl3·7H2O-NaI. Molecules. [Link]

-

Smith, A. J. R., York, R., Uhrin, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9851–9863. [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from Chemistry LibreTexts. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from University of Ottawa. [Link]

-

PubMed. (2019). Determination of picomolar concentrations of thiol compounds in natural waters and biological samples by tandem mass spectrometry with online preconcentration and isotope-labeling derivatization. Retrieved from PubMed. [Link]

-

ResearchGate. (n.d.). Michael addition of 2-thiophenytoin to α,β-unsaturated esters under solvent-free conditions. Retrieved from ResearchGate. [Link]

-

SciSpace. (2013). Simultaneous Determination of Thiophanate-Methyl and Its Metabolite Carbendazim in Tea Using Isotope Dilution Ultra Performance. Retrieved from SciSpace. [Link]

-

PubChem. (n.d.). 3',5'-Difluoro-3-(3-methylphenyl)propiophenone. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). 3',5'-Difluoro-3-(3-fluorophenyl)propiophenone. Retrieved from PubChem. [Link]

-

Semantic Scholar. (2013). Simultaneous determination of thiophanate-methyl and its metabolite carbendazim in tea using isotope dilution ultra performance liquid chromatography-tandem mass spectrometry. Retrieved from Semantic Scholar. [Link]

- Google Patents. (2021). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.

-

Society for Redox Biology and Medicine. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Retrieved from SfRBM. [Link]

-

ResearchGate. (2024). (PDF) Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Retrieved from ResearchGate. [Link]

Sources

- 1. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biophysics.org [biophysics.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. sfrbm.org [sfrbm.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Substituted Propiophenones

Introduction

Substituted propiophenones represent a versatile class of aromatic ketones with significant importance in medicinal chemistry, organic synthesis, and materials science. The propiophenone scaffold, consisting of a phenyl ring attached to a propanone moiety, serves as a foundational structure for a diverse array of derivatives. The nature and position of substituents on the aromatic ring profoundly influence the molecule's physicochemical properties, which in turn dictate its chemical reactivity, biological activity, and pharmacokinetic profile. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of substituted propiophenones, detailed experimental protocols for their determination, and insights into their structure-activity relationships.

Fundamental Physicochemical Properties

The fundamental physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. For substituted propiophenones, these properties provide a quantitative basis for understanding their stability, solubility, and membrane permeability.

Melting and Boiling Points

The melting point of a solid and the boiling point of a liquid are fundamental physical constants that provide an indication of the purity of a substance.[1] For substituted propiophenones, these values are influenced by the strength of intermolecular forces, such as dipole-dipole interactions and hydrogen bonding, as well as molecular weight and shape.

Table 1: Melting and Boiling Points of Selected Substituted Propiophenones

| Compound | Substituent | Melting Point (°C) | Boiling Point (°C) |

| Propiophenone | None | 17-19[2] | 218[2] |

| 4'-Hydroxypropiophenone | 4'-OH | 148-152[3] | 299-300[3] |

| 4'-Chloropropiophenone | 4'-Cl | 35-37[4] | 95-97 (at 1 mmHg)[4] |

| 4'-Methoxypropiophenone | 4'-OCH₃ | 27-29 | 273-275 |

1.1.1. Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus.[1][5][6]

Causality Behind Experimental Choices:

-

Pulverized Sample: A finely powdered sample ensures uniform heat distribution and efficient packing in the capillary tube, leading to a more accurate and sharp melting point range.[7]

-

Slow Heating Rate: A slow heating rate (1-2 °C per minute) near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, which is necessary for an accurate determination of the melting point range.

Step-by-Step Methodology:

-

Ensure the sample is dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.[7]

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to quickly approach the expected melting point.

-

Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

1.1.2. Experimental Protocol: Boiling Point Determination (Microscale Method)

This protocol details the determination of the boiling point of a liquid organic compound using a microscale technique with a Thiele tube or a similar heating block.[8][9]

Causality Behind Experimental Choices:

-

Inverted Capillary Tube: The inverted capillary tube traps vapor from the boiling liquid. The continuous stream of bubbles indicates that the vapor pressure inside the capillary has overcome the atmospheric pressure.

-

Recording Temperature on Cooling: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This equilibrium is most accurately observed when the liquid just begins to re-enter the capillary tube upon cooling, as this signifies the point where the external pressure is equal to the vapor pressure.[10]

Step-by-Step Methodology:

-

Add 0.5-1 mL of the liquid sample to a small test tube.

-

Place a sealed-end capillary tube, open end down, into the test tube.

-

Attach the test tube to a thermometer using a rubber band or wire.

-

Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil), ensuring the sample is below the oil level.

-

Heat the bath gently.

-

Observe a slow stream of bubbles emerging from the capillary tube as the temperature rises.

-

When a continuous and rapid stream of bubbles is observed, remove the heat source.

-

Carefully observe the capillary tube as the liquid cools. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[10]

Solubility

Solubility is a critical physicochemical property that influences a drug's absorption and distribution. The "like dissolves like" principle is a fundamental concept in predicting solubility.[11] The solubility of substituted propiophenones is determined by the balance between the hydrophobic phenyl and ethyl groups and the polarity of any substituents and the carbonyl group.

Table 2: Solubility of Selected Substituted Propiophenones

| Compound | Water Solubility | Organic Solvent Solubility |

| Propiophenone | Insoluble[12][13] | Miscible with methanol, ethanol, diethyl ether, benzene, toluene[12] |

| 4'-Hydroxypropiophenone | 0.34 g/L at 15°C[3] | Soluble in ethanol, methanol, and acetone[3] |

| 4'-Chloropropiophenone | Insoluble[4] | Soluble in chloroform and methanol (slightly)[4] |

| 4'-Methoxypropiophenone | Insoluble[14] | Soluble in ethanol and ether[14] |

1.2.1. Experimental Protocol: Qualitative Solubility Determination

This protocol outlines a method for determining the qualitative solubility of a compound in various solvents.[15][16][17]

Causality Behind Experimental Choices:

-

Choice of Solvents: A range of solvents with varying polarities (water, ether, aqueous acid, aqueous base) is used to probe the intermolecular forces and the presence of acidic or basic functional groups in the unknown compound.[15] For instance, solubility in aqueous NaOH suggests the presence of an acidic functional group, while solubility in aqueous HCl indicates a basic functional group.

Step-by-Step Methodology:

-

Place approximately 20-30 mg of the solid sample (or 2-3 drops of a liquid sample) into a small test tube.

-

Add 1 mL of the chosen solvent (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl) dropwise, shaking vigorously after each addition.

-

Observe whether the compound dissolves completely.

-

Record the compound as "soluble," "partially soluble," or "insoluble."

-

For water-soluble compounds, test the solution with litmus paper to determine its acidity or basicity.

Lipophilicity (logP and logD)

Lipophilicity is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). It is typically expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).[18]

Table 3: Lipophilicity of Selected Substituted Propiophenones

| Compound | Substituent | logP |

| Propiophenone | None | 2.71[19] |

| 4'-Hydroxypropiophenone | 4'-OH | 2.03[2] |

| 4'-Chloropropiophenone | 4'-Cl | 2.4[4] |

| 4'-Methoxypropiophenone | 4'-OCH₃ | 2.359 (est.)[20] |

1.3.1. Experimental Protocol: logD Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining logP and logD values.[21][22][23]

Causality Behind Experimental Choices:

-

n-Octanol and Water: The n-octanol/water solvent system is the standard for measuring lipophilicity because n-octanol is a good mimic of the lipid bilayer of cell membranes.[21]

-

Buffered Aqueous Phase (for logD): For ionizable compounds, the pH of the aqueous phase significantly affects the distribution. A buffer is used to maintain a constant pH, typically physiological pH (7.4), to determine the logD, which is more relevant for predicting in vivo behavior.[24]

-

Pre-saturation of Solvents: Pre-saturating the n-octanol with the aqueous buffer and vice versa ensures that the volume of each phase does not change during the partitioning experiment due to mutual solubility.

Step-by-Step Methodology:

-

Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate buffer).[25]

-

Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[25]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[25]

-

Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a centrifuge tube.

-

Shake the tube vigorously for a set period (e.g., 1-3 hours) to allow for partitioning equilibrium to be reached.

-

Centrifuge the tube to ensure complete separation of the two phases.

-

Carefully remove an aliquot from each phase for analysis.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the logD using the formula: logD = log ([Concentration in n-octanol] / [Concentration in aqueous phase]).

Acidity/Basicity (pKa)

The pKa is a measure of the acidity or basicity of a compound. For substituted propiophenones, the pKa of substituents like a hydroxyl group can significantly influence the compound's ionization state at different pH values, affecting its solubility, lipophilicity, and interaction with biological targets.

1.4.1. Experimental Protocol: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[12][18][26]

Causality Behind Experimental Choices:

-

Titration with Acid or Base: The compound is titrated with a strong acid or base to induce a change in its ionization state, which is monitored by a pH electrode.

-

Inert Atmosphere: Purging the solution with nitrogen removes dissolved carbon dioxide, which can react with the titrant (if it's a base) and interfere with the accurate determination of the equivalence point.[12][27]

-

Half-Equivalence Point: At the half-equivalence point of the titration of a weak acid or base, the concentrations of the protonated and deprotonated forms of the compound are equal. At this point, the pH of the solution is equal to the pKa of the compound.[12]

Step-by-Step Methodology:

-

Calibrate a pH meter using standard buffers.[12]

-

Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[27]

-

Immerse the calibrated pH electrode and a stirrer in the solution.

-

Add small, precise increments of a standardized titrant (strong acid or strong base) to the solution.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectroscopic and Chromatographic Analysis

Spectroscopic and chromatographic techniques are indispensable for the structural elucidation and purity assessment of substituted propiophenones.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic ketones like propiophenones exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the nature and position of substituents on the aromatic ring.

2.1.1. Experimental Protocol: UV-Vis Spectroscopy

Step-by-Step Methodology:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).

-

Use the same solvent as a blank to zero the spectrophotometer.

-

Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The carbonyl group (C=O) of the ketone and the C-H and C=C bonds of the aromatic ring in propiophenones give rise to characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule. ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

Chromatographic Techniques

Chromatography is used to separate and purify components of a mixture. Thin-layer chromatography (TLC) is a simple and rapid technique for monitoring reaction progress and assessing purity, while high-performance liquid chromatography (HPLC) is a high-resolution technique for quantitative analysis and purification.

2.4.1. Experimental Protocol: Thin-Layer Chromatography (TLC)

Causality Behind Experimental Choices:

-

Stationary Phase: Silica gel, a polar stationary phase, is commonly used for the separation of moderately polar compounds like propiophenones.

-

Mobile Phase: The choice of mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is often used. The polarity of the mobile phase is adjusted to achieve an optimal Rf value (typically between 0.2 and 0.8) for the compounds of interest.[13]

Step-by-Step Methodology:

-

Prepare a developing chamber by adding a small amount of the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate) and a piece of filter paper.[13]

-

Spot a dilute solution of the sample onto a TLC plate.

-

Place the TLC plate in the developing chamber and allow the solvent to ascend the plate.

-

Remove the plate when the solvent front is near the top and mark the solvent front.

-

Visualize the spots under UV light or by using a staining agent.

-

Calculate the retention factor (Rf) for each spot.

2.4.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of substituted propiophenones. Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is commonly employed.

Causality Behind Experimental Choices:

-

Reversed-Phase Column: A C18 column is a common choice for the separation of moderately nonpolar compounds like substituted propiophenones.

-

Mobile Phase Gradient: A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of the organic solvent), is often used to achieve efficient separation of compounds with a range of polarities.

Structure-Activity Relationships (SAR)

The physicochemical properties of substituted propiophenones are intimately linked to their biological activity. By systematically modifying the substituents on the propiophenone scaffold and evaluating the resulting changes in physicochemical properties and biological activity, researchers can establish structure-activity relationships (SAR).

For example, increasing the lipophilicity of a propiophenone derivative by adding a nonpolar substituent may enhance its ability to cross cell membranes and reach an intracellular target. Conversely, adding a hydrogen-bonding group like a hydroxyl substituent can increase water solubility and may lead to stronger interactions with a biological target through hydrogen bonding.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of substituted propiophenones, along with detailed experimental protocols for their determination. A thorough understanding of these properties is paramount for the rational design and development of new molecules with desired chemical and biological activities. By applying the principles and techniques outlined in this guide, researchers can effectively characterize and optimize substituted propiophenones for a wide range of applications in science and industry.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Unlocking the Potential: Chemical Properties and Uses of 4'-Hydroxypropiophenone. (n.d.). Retrieved January 18, 2026, from [Link]

-

Determination of Boiling Point (B.P):. (n.d.). Retrieved January 18, 2026, from [Link]

-

LogP / LogD shake-flask method. (2024, September 23). Protocols.io. Retrieved January 18, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved January 18, 2026, from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved January 18, 2026, from [Link]

-

How Is 4'-Chloropropiophenone Synthesized? (2025, January 10). Bloom Tech. Retrieved January 18, 2026, from [Link]

-

Determination of Melting Point. (n.d.). Retrieved January 18, 2026, from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 18, 2026, from [Link]

-

How to determine the solubility of a substance in an organic solvent ? (2024, May 28). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved January 18, 2026, from [Link]

-

Experiment 1. Solubility of Organic Compounds | PDF. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

-

Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved January 18, 2026, from [Link]

- DETERMINATION OF MELTING POINTS. (n.d.).

-

4'-Methoxypropiophenone-methyl-d3 | C10H12O2 | CID 12342424. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

4'-Methoxypropiophenone-d2 | C10H12O2 | CID 12342423. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

(PDF) LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Thin-layer chromatography. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Video: Boiling Points - Procedure. (2020, March 26). JoVE. Retrieved January 18, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 18, 2026, from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved January 18, 2026, from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved January 18, 2026, from [Link]

-

para-methoxypropiophenone, 121-97-1. (n.d.). The Good Scents Company. Retrieved January 18, 2026, from [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. Retrieved January 18, 2026, from [Link]

-

Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Separation of 3'-Hydroxypropiophenone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 18, 2026, from [Link]

-

Melting and Boiling Points Lab Guide | PDF. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

-

Thin Layer Chromatography | Phases, Uses & Examples. (n.d.). Study.com. Retrieved January 18, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

-

MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved January 18, 2026, from [Link]

-

HPLC analytical Method development: an overview. (2025, May 27). PharmaCores. Retrieved January 18, 2026, from [Link]

-

Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved January 18, 2026, from [Link]

Sources

- 1. pennwest.edu [pennwest.edu]

- 2. 4'-Hydroxypropiophenone | 70-70-2 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 4'-Chloropropiophenone | 6285-05-8 [chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. m.youtube.com [m.youtube.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]

- 14. CAS 121-97-1: 4'-Methoxypropiophenone | CymitQuimica [cymitquimica.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. 4'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 20. para-methoxypropiophenone, 121-97-1 [thegoodscentscompany.com]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 24. researchgate.net [researchgate.net]

- 25. LogP / LogD shake-flask method [protocols.io]

- 26. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 27. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of Novel Propiophenones

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the crystal structure and molecular geometry of novel propiophenones, a class of compounds drawing significant interest in medicinal chemistry and materials science. By delving into the principles of X-ray crystallography, conformational analysis, and intermolecular interactions, we aim to equip researchers with the foundational knowledge and practical insights necessary to understand and engineer these molecules for targeted applications.

The Significance of Three-Dimensional Structure in Propiophenone Function

The biological activity and material properties of propiophenone derivatives are intrinsically linked to their three-dimensional architecture. The precise arrangement of atoms in the crystal lattice, known as the crystal structure, dictates key physicochemical properties such as solubility, melting point, and stability. Furthermore, the molecular geometry—the spatial arrangement of atoms within a single molecule—governs how these compounds interact with biological targets, such as enzymes and receptors. A thorough understanding of these structural features is therefore paramount for the rational design of new therapeutic agents and functional materials.

Propiophenone and its derivatives are recognized for their potential in various applications. For instance, they serve as crucial intermediates in the synthesis of pharmaceuticals. Certain derivatives have shown promise as antidiabetic agents, while others exhibit antimicrobial or local anesthetic properties. The efficacy of these compounds is often dictated by subtle variations in their molecular shape and the non-covalent interactions they form.

Unveiling the Solid State: A Guide to Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating the atomic-level structure of crystalline solids.[1][2] This powerful analytical method provides a wealth of information, including unit cell dimensions, bond lengths, bond angles, and the overall packing of molecules within the crystal.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The journey from a synthesized compound to a fully resolved crystal structure involves a meticulous series of steps:

-

Crystal Growth: The initial and often most challenging step is to obtain high-quality single crystals. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques. The choice of solvent is critical and can significantly influence crystal quality.

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[1]

-

Data Collection: The mounted crystal is then placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal lattice structure.[1] The diffraction data are collected by a detector as the crystal is rotated.[3]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the accuracy of atomic positions and thermal parameters.[3]

The workflow for single-crystal X-ray diffraction is a systematic process that leads to a detailed three-dimensional model of the molecule.

Caption: A typical computational workflow for determining the optimized molecular geometry.

The Supramolecular Architecture: Intermolecular Interactions in Propiophenone Crystals

The packing of molecules in a crystal is governed by a delicate balance of intermolecular interactions. [4]These non-covalent forces, although weaker than covalent bonds, collectively determine the stability and properties of the crystalline material. In propiophenone derivatives, common interactions include:

-

Hydrogen Bonds: Strong directional interactions involving a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and another electronegative atom.

-

π-π Stacking: Attractive interactions between aromatic rings.

-

C-H···O and C-H···π Interactions: Weaker hydrogen bonds that play a significant role in crystal packing. [5]* van der Waals Forces: Ubiquitous, non-specific attractive and repulsive forces.

Visualizing Interactions: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. [6][7][8]The Hirshfeld surface is a 3D surface that encloses a molecule in a crystal, and it is colored according to the proximity of neighboring atoms.

Key Features of a Hirshfeld Surface Analysis:

-

d_norm surface: This surface highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.

-

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing. [7]

Experimental Protocol: Hirshfeld Surface Analysis

-

Input Data: The analysis requires a Crystallographic Information File (CIF) obtained from a single-crystal X-ray diffraction experiment.

-

Software: Specialized software, such as CrystalExplorer, is used to generate the Hirshfeld surfaces and fingerprint plots.

-

Surface Generation: The software calculates the Hirshfeld surface for a selected molecule within the crystal lattice.

-

Property Mapping: Various properties, such as d_norm, shape index, and curvedness, are mapped onto the surface to visualize different aspects of the intermolecular interactions.

-

Fingerprint Plot Generation: The software generates 2D fingerprint plots that summarize the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface.

Caption: Workflow for performing a Hirshfeld surface analysis to investigate intermolecular interactions.

Case Studies: Crystal Structures of Novel Propiophenone Analogs

To illustrate the principles discussed, we will now examine the crystal structures of a few representative novel propiophenone analogs. While a comprehensive database of novel propiophenone structures is continually growing, the analysis of related compounds like chalcones provides valuable insights.

For instance, a study on nitro-substituted chalcones revealed how the position of the nitro group influences the molecular conformation (s-cis vs. s-trans) and the dominant intermolecular interactions, which range from π-π stacking to C-H···O hydrogen bonds. [9]In another example, a fluorinated chalcone derivative was shown to have a twisted molecular geometry, with the crystal packing dominated by weak C-H···O and C-H···S contacts rather than classical hydrogen bonds or π-stacking. [10] Table 1: Representative Crystallographic Data for Propiophenone Analogs

| Compound | Formula | Crystal System | Space Group | Key Torsion Angles (°) | Dominant Intermolecular Interactions | Reference |

| (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one | C₁₅H₁₀N₂O₅ | Triclinic | P-1 | C8-C7-C1'-C2' = 79.82(13) | π-π stacking | [9] |

| (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | C₁₅H₁₀N₂O₅ | Triclinic | P-1 | C1'-C7-C8-C9 = -178.78(17) | C-H···O interactions | [9] |

| 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | C₁₁H₁₁FOS₂ | Monoclinic | P2₁/c | C5-C4-C7-O1 = -28.68(16) | C-H···O, C-H···S contacts | [10] |

Conclusion and Future Directions

The study of the crystal structure and molecular geometry of novel propiophenones is a vibrant area of research with significant implications for drug discovery and materials science. The synergy between experimental techniques like single-crystal X-ray diffraction and computational methods provides a powerful platform for understanding and predicting the behavior of these molecules at the atomic level.

Future work in this field will likely focus on the design of propiophenone derivatives with tailored solid-state properties, the exploration of polymorphism and co-crystallization to modulate bioavailability and stability, and the use of advanced computational techniques to screen for compounds with desired biological activities based on their predicted three-dimensional structures. As our understanding of the intricate relationship between structure and function deepens, so too will our ability to harness the potential of novel propiophenones for the benefit of science and society.

References

-

Single Crystal X-Ray Diffraction Studies. The Royal Society of Chemistry. (2023).

-

Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline. National Institutes of Health.

-

6 Intermolecular interactions between light red Propiophenone molecule... ResearchGate.

-

Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. MDPI. (2021).

-

Results for "Single Crystal X-ray Diffraction". Springer Nature Experiments.

-

Synthesis, Crystal Structure, Hirshfeld Surface Analysis and Docking Studies of a Novel Flavone–Chalcone Hybrid Compound Demonstrating Anticancer Effects by Generating ROS through Glutathione Depletion. MDPI.

-

Crystal Structure, Photophysical Study, Hirshfeld Surface Analysis, and Nonlinear Optical Properties of a New Hydroxyphenylamino Meldrum's Acid Derivative. MDPI.

-

Synthesis and phase transition in new chalcone derivatives: Crystal structure of 1-phenyl-3(4 '-undecylcarbonyloxyphenyl)-2-propen-1-one. Taylor & Francis Online.

-

Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. PubMed Central.

-

Experimental data for single crystal X-ray diffraction studies. ResearchGate.

-

Single crystal X-ray diffraction. Rigaku.

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI.

-

Single-crystal X-ray Diffraction. SERC (Carleton). (2007).

-

Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Royal Society of Chemistry.

-

Crystal structure, interaction energies and experimental electron density of the popular drug ketoprophen. PubMed Central.

-

Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. MDPI. (2024).

-

Crystal structure and Hirshfeld surface analysis of 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}. National Institutes of Health.

-

Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). MDPI.

-

Single Crystal X-ray diffraction. Rigaku.

-

Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. (2020).

-

CSD Conformer Generator. CCDC.

-

Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy S. Publikationen der UdS. (2025).

-

GEOM, energy-annotated molecular conformations for property prediction and molecular generation. PubMed Central.

-

(PDF) Crystal structure and Hirshfeld surface analysis of the chalcone derivative (2E)-3-[4-(diphenylamino)phenyl]. ResearchGate. (2025).

-

Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed.

-

Collaborative assessment of molecular geometries and energies from the Open Force Field. eScholarship.org. (2022).

-

The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer's Model. PubMed Central.

-

Propiophenone Impurities. BOC Sciences.

-

Molecular Modeling: Origin, Fundamental Concepts and Applications Using Structure-Activity Relationship and Quantitative Structu. UNIFAP.

-

Conformational analysis of steroids and related natural products. PubMed.

-

Computational Modeling of the Feasibility of Substituted [1.1.1]Propellane Formation from Anionic Bridgehead Bromide Precursors. MDPI. (2023).

-

Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing.

-

Thermochemistry and crystal structure predictions of energetic derivatives of formamidine salts. New Journal of Chemistry (RSC Publishing).

-

The conformational analysis of 2-halocyclooctanones. PubMed.

-

Mephedrone. Wikipedia.

-

Trigonal Planar EPG Model Building Guide. YouTube. (2025).

-

NO311804B1 - Propiophenone derivatives and process for their preparation, as well as pharmaceutical preparation and use of the compounds in the manufacture of drugs. Google Patents.

Sources

- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. repository.ias.ac.in [repository.ias.ac.in]

- 5. Crystal structure, interaction energies and experimental electron density of the popular drug ketoprophen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Crystal Structure, Hirshfeld Surface Analysis and Docking Studies of a Novel Flavone–Chalcone Hybrid Compound Demonstrating Anticancer Effects by Generating ROS through Glutathione Depletion [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of Fluorinated Propiophenone Compounds: A Hierarchical Approach from Primary Viability to Mechanistic Insights

An In-Depth Technical Guide:

Introduction: The Strategic Value of Fluorinated Propiophenones in Drug Discovery

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry.[1] The unique properties of the fluorine atom—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's pharmacological profile.[2][3] These enhancements often manifest as improved metabolic stability, increased membrane permeability, and modulated pKa, which can lead to greater target selectivity and bioavailability.[4][5] When this "element of magic"[5] is introduced to a privileged scaffold like propiophenone, which is known to be a precursor for compounds with significant biological potential, including anticancer and antidiabetic activities, the resulting derivatives become compelling candidates for drug discovery programs.[6][7]

Propiophenone and its analogues, such as chalcones, have demonstrated a wide range of activities, notably as cytotoxic agents against various cancer cell lines.[8][9] The core structure provides a versatile template for chemical modification, allowing for the fine-tuning of its biological effects. By combining this established scaffold with the strategic placement of fluorine atoms, we aim to generate novel chemical entities with potentially superior efficacy, selectivity, and pharmacokinetic properties.

This guide presents a hierarchical and logic-driven framework for the comprehensive biological activity screening of novel fluorinated propiophenone compounds. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causality behind experimental choices. We will progress from broad-spectrum cytotoxicity screening to targeted secondary assays for anticancer, antimicrobial, and antioxidant potential, and culminate in mechanistic studies to elucidate the mode of action for the most promising candidates.

Caption: Hierarchical workflow for screening fluorinated propiophenones.

Part 1: Foundational Screening — General Cytotoxicity Assessment

Rationale: Before investigating specific biological activities, it is crucial to establish the general cytotoxic profile of each compound. This foundational screen serves two primary purposes: 1) to identify compounds with potent cell-killing activity that warrant further investigation as potential anticancer agents, and 2) to determine the sub-lethal concentration range for each compound, which is essential for designing valid secondary assays (e.g., antimicrobial, anti-inflammatory) where cell death is an undesirable confounding factor.

Tetrazolium salt-based assays, such as the MTT and XTT assays, are the gold standard for this initial phase due to their reliability, simplicity, and suitability for high-throughput screening.[10] These colorimetric assays measure the metabolic activity of living cells, where mitochondrial dehydrogenases in viable cells reduce the tetrazolium salt to a colored formazan product.[11] The intensity of the color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) of test compounds against a selected cancer cell line (e.g., MCF-7, human breast adenocarcinoma).

Materials:

-

Test Compounds (Fluorinated Propiophenones), dissolved in DMSO to create a 10 mM stock.

-

MCF-7 cells (or other relevant cell line).

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Dimethyl Sulfoxide (DMSO), cell culture grade.

-

96-well flat-bottom plates.

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of the fluorinated propiophenone stock solutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and untreated controls (medium only).

-

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2. The incubation time can be adjusted based on the cell line's doubling time and the expected mechanism of action.

-

MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into insoluble purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

-

Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

-

Data Presentation: Example Cytotoxicity Data

| Compound ID | Fluorination Pattern | Target Cell Line | IC50 (µM) ± SD |

| FPP-001 | 4-fluoro | MCF-7 | 12.5 ± 1.1 |

| FPP-002 | 2,4-difluoro | MCF-7 | 5.8 ± 0.7 |

| FPP-003 | 3-trifluoromethyl | MCF-7 | 2.3 ± 0.4 |

| Doxorubicin | (Positive Control) | MCF-7 | 0.9 ± 0.2 |

Part 2: Secondary Screening for Specific Biological Activities

Compounds that show interesting profiles in the primary screen (e.g., high cytotoxicity for anticancer applications, low cytotoxicity for other applications) are advanced to secondary screening to characterize their specific biological effects.

Antimicrobial Activity Screening

Rationale: The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Fluorinated compounds have shown promise in this area, and screening the propiophenone library against a panel of clinically relevant bacteria is a logical step.[12][13] The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

Mueller-Hinton Broth (MHB).

-

Test Compounds and a standard antibiotic (e.g., Ciprofloxacin).

-

Sterile 96-well plates.

Procedure:

-

Compound Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.[14]

-

Bacterial Inoculum Preparation: Grow the bacterial strains overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.[14]

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL. Well 12 receives 50 µL of sterile MHB only.

-

Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[14]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[14]

Data Presentation: Example Antimicrobial Activity

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| FPP-001 | 64 | >128 |

| FPP-002 | 16 | 64 |

| FPP-003 | 32 | >128 |

| Ciprofloxacin | 0.5 | 0.25 |

Antioxidant Activity Screening

Rationale: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases.[15] Antioxidants can mitigate this damage.[16] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging ability of compounds.[15][17] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant that can donate a hydrogen atom.[18]

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol).

-

Test Compounds dissolved in methanol.

-

Ascorbic Acid (positive control).

-

96-well plate.

Procedure:

-

Plate Setup: In a 96-well plate, add 100 µL of various concentrations of the test compounds (e.g., 1 to 200 µg/mL) to respective wells. Do the same for the ascorbic acid standard.

-

Reaction Initiation: Add 100 µL of the DPPH solution to each well. The control well should contain 100 µL of methanol and 100 µL of the DPPH solution.[15]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[19]

-

Absorbance Measurement: Read the absorbance at 517 nm.[19]

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100[15] Plot the percentage of scavenging against concentration to determine the IC50 value.

Data Presentation: Example Antioxidant Activity

| Compound ID | DPPH Scavenging IC50 (µg/mL) ± SD |

| FPP-001 | 85.2 ± 4.5 |

| FPP-002 | 45.7 ± 3.1 |

| FPP-003 | >200 |

| Ascorbic Acid | 8.9 ± 0.6 |

Part 3: Mechanistic Elucidation of Anticancer Activity

For compounds demonstrating potent cytotoxicity against cancer cells (e.g., FPP-002 and FPP-003 from our example data), the next critical step is to investigate how they induce cell death. Understanding the mechanism of action (MoA) is vital for lead optimization and further development. Two common mechanisms for anticancer agents are the induction of apoptosis and the generation of oxidative stress.

Apoptosis Induction via Caspase Activation

Rationale: Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. A key feature of apoptosis is the activation of a family of proteases called caspases.[20] Effector caspases, such as caspase-3 and caspase-7, are responsible for cleaving cellular substrates, leading to the dismantling of the cell.[21] Measuring the activity of these caspases provides direct evidence of apoptosis induction.[22][23]

Caption: Simplified intrinsic apoptosis pathway via caspase activation.

Experimental Protocol: Caspase-3/7 Activity Assay (Fluorometric)

Materials:

-

Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC).[20]

-

Lysis buffer.

-

Assay buffer.

-

Treated cells (from a 6-well or 96-well plate).

-

Fluorometer or fluorescent plate reader.

Procedure:

-

Cell Treatment: Treat cells with the test compounds at their IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

-

Cell Lysis: After treatment, wash the cells with PBS and add lysis buffer. Incubate on ice to ensure complete cell lysis.

-

Assay Reaction: In a black 96-well plate, combine the cell lysate with the assay buffer containing the Ac-DEVD-AMC substrate.

-

Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

Fluorescence Measurement: Measure the fluorescence using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[20] The fluorescence intensity is proportional to the caspase-3/7 activity.

-

Data Analysis: Normalize the fluorescence readings to the protein concentration of the lysate and express the results as a fold-change relative to the vehicle control.

Induction of Oxidative Stress via ROS Generation

Rationale: Many anticancer compounds exert their effects by increasing the intracellular levels of reactive oxygen species (ROS).[24] While normal cells can manage a certain level of oxidative stress, cancer cells often have a compromised antioxidant system, making them more vulnerable to ROS-induced damage and cell death.[25] Measuring ROS production can therefore reveal another key aspect of a compound's MoA. Fluorescent probes like DCFDA are commonly used for this purpose.[26][27]

Experimental Protocol: Intracellular ROS Measurement with DCFDA

Materials:

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

-

Treated cells.

-

Positive control (e.g., H2O2).

-

Fluorescent plate reader or flow cytometer.

Procedure:

-

Cell Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with test compounds at various concentrations for a short duration (e.g., 1-6 hours).

-

Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add medium containing 10-20 µM H2DCFDA and incubate for 30-45 minutes at 37°C. H2DCFDA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.[25]

-

Compound Re-exposure: Wash the cells again with PBS to remove excess probe. Add fresh medium (or PBS) containing the test compounds.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~488 nm, emission ~530 nm) over time. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.[25]

-

Data Analysis: Express the results as the fold-change in fluorescence intensity relative to the vehicle-treated control cells.

Data Presentation: Example Mechanistic Data

| Compound ID | Treatment (Conc.) | Caspase-3/7 Activity (Fold Change vs. Control) | Intracellular ROS (Fold Change vs. Control) |

| FPP-002 | 5 µM | 4.2 ± 0.5 | 1.8 ± 0.3 |

| FPP-003 | 2.5 µM | 6.8 ± 0.9 | 5.1 ± 0.7 |

Interpretation: The hypothetical data suggests that FPP-003 is a more potent inducer of both apoptosis (via caspase activation) and oxidative stress than FPP-002, providing a strong rationale for its selection as a lead candidate for further optimization.

Conclusion and Future Outlook

This technical guide has outlined a systematic, multi-tiered strategy for evaluating the biological activities of novel fluorinated propiophenone compounds. By progressing from broad cytotoxicity screening to specific secondary assays and finally to targeted mechanistic studies, researchers can efficiently identify and characterize promising candidates. This hierarchical approach ensures that resources are focused on compounds with the most desirable activity profiles, whether for anticancer, antimicrobial, or antioxidant applications.

The self-validating nature of this workflow—whereby data from one stage informs the experimental design of the next—builds a comprehensive and trustworthy biological dossier for each compound. The insights gained from these in vitro screens provide a solid foundation for subsequent preclinical development, including structure-activity relationship (SAR) studies, ADME/Tox profiling, and eventual in vivo efficacy testing. The strategic combination of the fluorinated pharmacophore with the propiophenone scaffold holds significant promise for the discovery of next-generation therapeutic agents.

References

- Creagh, E. M., & Martin, S. J. (2008).

- Priya, A., Mahesh Kumar, N., & Shachindra, L. N. (2025). Fluorine in drug discovery: Role, design and case studies.

- Beier, P. (n.d.). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.

- Lakhani, S. A., & Flavell, R. A. (2009). Analysing caspase activation and caspase activity in apoptotic cells. Methods in Molecular Biology, 559, 3–17.

- Amerigo Scientific. (n.d.). ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Amerigo Scientific.

- Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983–999.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239–255.

- Das, P., & Begum, M. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32.

- Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.

- Zlamala, C., & Antony, S. M. (2012). High-throughput assessment of bacterial growth inhibition by optical density measurements. Current Protocols in Chemical Biology, 4(2), 103–111.

- BenchChem. (n.d.).

- BenchChem. (n.d.). Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine. BenchChem.

- Kalyanaraman, B., et al. (2012). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Oxidative Medicine and Cellular Longevity, 2012, 194019.

- Creative Bioarray. (n.d.). Caspase Activity Assay.

- Zielonka, J., et al. (2014). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling, 20(3), 372–382.

- eCampusOntario Pressbooks. (n.d.). Protocol for Bacterial Cell Inhibition Assay. eCampusOntario Pressbooks.

- G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences.

- Thermo Fisher Scientific. (n.d.). Caspase Assays. Thermo Fisher Scientific.

- Springer Nature Experiments. (n.d.). Analysing Caspase Activation and Caspase Activity in Apoptotic Cells.

- BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. BMG LABTECH.

- Marine Biology. (n.d.). DPPH radical scavenging activity. Marine Biology.

- Agilent. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent Technologies.

- Janek, D., et al. (2016). Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. Journal of Visualized Experiments, (115), 54455.

- Platini, F., et al. (2022). DPPH Radical Scavenging Assay. Molecules, 27(19), 6302.

- Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test.

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates using MTT and XTT Assays. BenchChem.

- ResearchGate. (2013). Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study.

- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment. Abcam.

- MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.

- Measurlabs. (n.d.). XTT Assay for Medical Device Cytotoxicity Assessment. Measurlabs.

- Ediriweera, M., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology.

- Deshmukh, R., & Jha, A. (2014). Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. Oriental Journal of Chemistry, 30(2), 589–595.

- BenchChem. (2025). The Advent of Fluorinated Propiophenones: A Technical History of Discovery and Synthesis. BenchChem.

- R Discovery. (2013).

- ResearchGate. (2010). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice.

- Jung, S. K., et al. (2012). The anti-angiogenic and anti-tumor activity of synthetic phenylpropenone derivatives is mediated through the inhibition of receptor tyrosine kinases. Vascular Pharmacology, 56(3-4), 141–150.

- ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity).

- Li, Y., et al. (2022).

- Salehi, B., et al. (2019). Anticancer Activity of Natural and Synthetic Chalcones. Cancers, 11(10), 1498.

- JSciMed Central. (n.d.). Biological Potential of FluoroBenzene Analogs. JSciMed Central.

- Khan, F., et al. (2018). Potential Anticancer Properties and Mechanisms of Action of Formononetin.